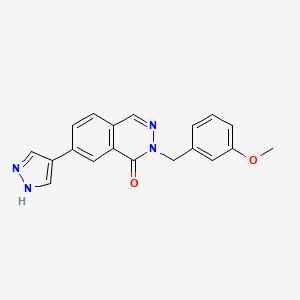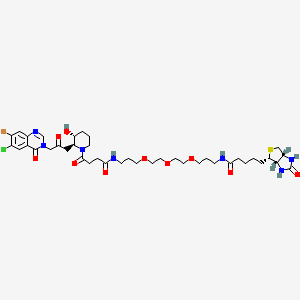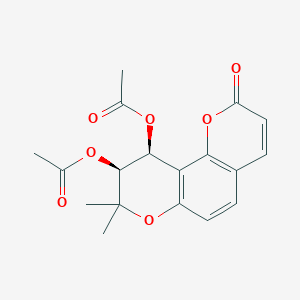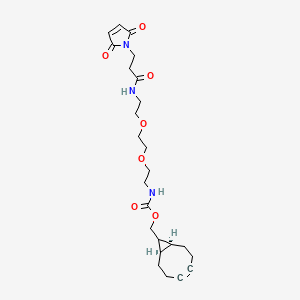
BCN-exo-PEG2-maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BCN-exo-PEG2-maleimide is a compound that features two polyethylene glycol (PEG) units and a maleimide group. It is commonly used as an antibody-drug conjugate (ADC) linker, which facilitates the attachment of drugs to antibodies. The compound incorporates a lyophilic bidentate macrocyclic ligand known as BCN (bicyclo[6.1.0]nonyne), which is utilized in the synthesis of macrocyclic complexes. In click chemistry, BCN reacts with azide-containing molecules to form stable triazoles without the need for catalysts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BCN-exo-PEG2-maleimide is synthesized through a series of chemical reactions involving the incorporation of PEG units and the BCN ligand. The maleimide group is introduced to the compound to enable its use in bioconjugation reactions. The synthesis typically involves the following steps:
Maleimide Functionalization: The addition of the maleimide group to the PEGylated BCN ligand.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk PEGylation: Large-scale PEGylation of the BCN ligand.
Purification: Purification of the PEGylated BCN ligand to remove impurities.
Maleimide Addition: Introduction of the maleimide group under controlled conditions.
Final Purification: Final purification to obtain high-purity this compound
Análisis De Reacciones Químicas
Types of Reactions
BCN-exo-PEG2-maleimide undergoes various chemical reactions, including:
Click Chemistry: Reacts with azide-containing molecules to form stable triazoles.
Hydrolysis: The maleimide group can undergo hydrolysis in aqueous media.
Common Reagents and Conditions
Azide-containing Molecules: Used in click chemistry reactions.
Aqueous Media: Conditions for hydrolysis of the maleimide group.
Major Products Formed
Triazoles: Formed from click chemistry reactions with azide-containing molecules.
Hydrolyzed Maleimide Derivatives: Formed from the hydrolysis of the maleimide group
Aplicaciones Científicas De Investigación
BCN-exo-PEG2-maleimide has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of stable triazoles.
Biology: Employed in bioconjugation reactions to attach biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the synthesis of macrocyclic complexes for various industrial applications .
Mecanismo De Acción
BCN-exo-PEG2-maleimide exerts its effects through the following mechanisms:
Comparación Con Compuestos Similares
Similar Compounds
BCN-PEG2-Biotin: Contains a biotin group instead of a maleimide group.
BCN-PEG3-Maleimide: Features a longer PEG chain.
Mal-PEG2-bis-PEG3-BCN: Contains two BCN moieties for click chemistry and a maleimide group for sulfhydryl ligation .
Uniqueness
BCN-exo-PEG2-maleimide is unique due to its combination of two PEG units, the BCN ligand, and the maleimide group. This combination allows for versatile applications in click chemistry, bioconjugation, and the development of antibody-drug conjugates. Its ability to form stable triazoles without the need for catalysts and its reactivity with thiol groups make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C24H33N3O7 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H33N3O7/c28-21(9-12-27-22(29)7-8-23(27)30)25-10-13-32-15-16-33-14-11-26-24(31)34-17-20-18-5-3-1-2-4-6-19(18)20/h7-8,18-20H,3-6,9-17H2,(H,25,28)(H,26,31)/t18-,19+,20? |
Clave InChI |
WOCRQFMPRIJWEQ-YOFSQIOKSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
SMILES canónico |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)
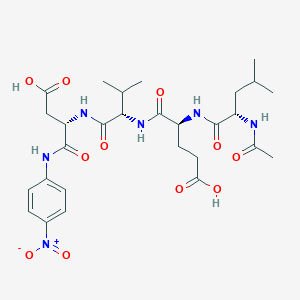


![N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)
![(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide](/img/structure/B15137150.png)
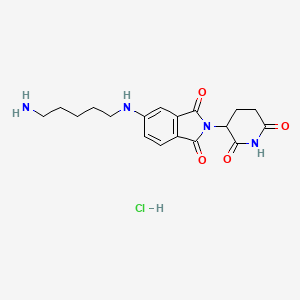
![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)
